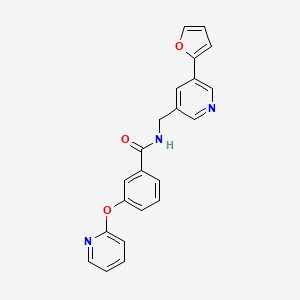

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a pyridin-2-yloxy group at the 3-position and a (5-(furan-2-yl)pyridin-3-yl)methyl group at the N-position. The compound combines heterocyclic moieties (pyridine and furan) with a benzamide scaffold, a structural motif frequently associated with bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(17-5-3-6-19(12-17)28-21-8-1-2-9-24-21)25-14-16-11-18(15-23-13-16)20-7-4-10-27-20/h1-13,15H,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRLKWWTCPICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3-(pyridin-2-yloxy)benzoic acid with an appropriate amine under dehydrating conditions.

Pyridine and Furan Functionalization: The next step involves the functionalization of the pyridine and furan rings. This can be achieved through a series of reactions including halogenation, lithiation, and subsequent coupling reactions.

Final Coupling: The final step involves the coupling of the functionalized pyridine and furan moieties with the benzamide core under catalytic conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides and pyridines.

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential therapeutic effects against various diseases:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its ability to interact with enzymes critical for cancer metabolism makes it a candidate for further development as an anticancer agent.

Activity Type Description References Anticancer Inhibits proliferation of cancer cells

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve the inhibition of bacterial enzymes essential for survival.

Anti-tubercular Activity

Recent investigations have highlighted the potential of this compound as an anti-tubercular agent. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro.

| Study Findings | Concentration Range | Effect |

|---|---|---|

| Significant reduction in bacterial viability | 10 - 50 µM | Promising lead for drug development |

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. Its ability to form stable thin films can enhance the efficiency of organic solar cells.

Case Study: Anti-Tubercular Activity

A study evaluated the efficacy of this compound against M. tuberculosis. The results demonstrated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µM, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Structural Similarities : Shares a benzamide core and a furan-2-yl group but replaces the pyridinylmethyl group with a 1,3,4-oxadiazole ring and a sulfamoyl substituent.

- Biological Activity : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition, with an MIC of 8 µg/mL .

- Key Differences : The oxadiazole ring and sulfamoyl group in LMM11 enhance solubility and target engagement compared to the pyridinylmethyl group in the target compound.

Compounds 4d–4i (Thiazol-2-yl benzamides)

- Structural Features: Benzamides substituted with thiazole rings and pyridinyl groups (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide).

Data Comparison :

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) 4d 192–194 8.65 (s, 1H) 164.2 (C=O) 515.0921 4e 178–180 8.70 (s, 1H) 163.8 (C=O) 528.1072 Target* N/A Predicted ~7–9 Predicted ~120–165 ~450–500 *Hypothetical data for the target compound inferred from structural analogs.

- Activity : These compounds showed moderate antimicrobial activity, but the thiazole ring may confer rigidity that the target compound’s furan-pyridine linkage lacks .

Kinase-Targeting Benzamides

Imatinib and Flumbatinib

- Imatinib: 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide.

- Flumbatinib: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide.

- Structural Comparison : Both feature pyridinylpyrimidine substituents and piperazinylmethyl groups, enhancing kinase (e.g., Bcr-Abl) binding. The target compound lacks these motifs but shares the benzamide core, suggesting divergent target selectivity .

- Activity : Imatinib inhibits DDR1/2 kinases (IC₅₀ = 10–50 nM), while flumbatinib targets tyrosine kinases for anticancer applications .

Heterocyclic Benzamide Derivatives

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(4-pyridinylmethyl)amino]prop-1-en-2-yl}benzamide

- Structural Similarities: Contains a furan-2-yl group and pyridinylmethylamino substituent but includes a propenamide chain and bromophenyl group.

- Key Differences : The Z-configuration and bromophenyl group may influence solubility and steric interactions compared to the target compound’s simpler pyridin-2-yloxy group .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyridine Moieties : Six-membered aromatic rings with nitrogen.

- Benzamide Backbone : A benzene ring attached to a carbonyl amide group.

This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Furan-Pyridine Intermediate :

- Reaction between a furan derivative and a pyridine derivative in the presence of a base and solvent (e.g., dichloromethane).

- Introduction of the Benzamide Group :

- Coupling the intermediate with an appropriate benzamide derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may bind to various receptors, altering cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on related furan-pyridine derivatives have shown:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FPP-3 | MCF-7 | 12.5 | Inhibition of CYP1A1 and CYP1B1 |

| FPP-4 | A549 | 15.0 | Induction of phase II detoxifying enzymes |

These findings suggest that N-((5-(furan-2-yl)pyridin-3-yloxy)benzamide may similarly modulate enzyme activities involved in cancer progression.

Antimicrobial Activity

The presence of the pyridine ring is often associated with antimicrobial properties. Compounds containing pyridine have been shown to exhibit activity against various bacteria and fungi, indicating that N-((5-(furan-2-yl)pyridin-3-yloxy)benzamide) could have potential as an antimicrobial agent.

Case Studies and Research Findings

- Study on Genotoxicity Reduction :

- Antiviral Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.